2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
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Overview
Description
2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a cyclohexylureido group
Scientific Research Applications
2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under acidic conditions. The cyclohexylureido group is then introduced via a reaction with cyclohexyl isocyanate. Finally, the butanoic acid moiety is attached through a thiol-ene reaction, where the thiadiazole derivative reacts with but-3-enoic acid under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Mechanism of Action
The mechanism of action of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring and cyclohexylureido group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)propanoic acid
- 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)ethanoic acid
- 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)pentanoic acid
Uniqueness
Compared to similar compounds, 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a thiadiazole ring and a cyclohexylureido group makes it particularly effective in certain applications, such as enzyme inhibition and material science.
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-2-9(10(18)19)21-13-17-16-12(22-13)15-11(20)14-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,18,19)(H2,14,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZNZDFJCCUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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